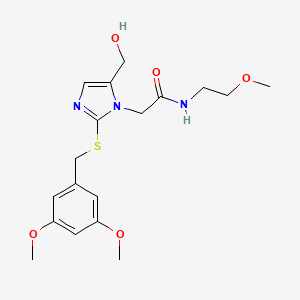

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S/c1-24-5-4-19-17(23)10-21-14(11-22)9-20-18(21)27-12-13-6-15(25-2)8-16(7-13)26-3/h6-9,22H,4-5,10-12H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKILSQAKGOOHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC(=C2)OC)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features include a thioether linkage, an imidazole ring, and an acetamide moiety, which are believed to contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H25N3O5S

- Molecular Weight : 395.47 g/mol

- Key Structural Features :

- Thioether linkage

- Hydroxymethyl substituent on the imidazole ring

- 3,5-Dimethoxybenzyl group

Anticonvulsant Activity

Recent studies indicate that compounds structurally similar to This compound may exhibit significant anticonvulsant properties. For instance, certain N-benzyl 2-substituted acetamides have demonstrated pronounced activities in animal models of seizures, with effective doses (ED50) lower than those of established anticonvulsants like phenobarbital .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications at specific sites on the compound can enhance or diminish its biological activity. For example:

- Electron-withdrawing groups at the N'-benzylamide site retained anticonvulsant activity.

- Substituents such as 3-fluorobenzyloxy significantly improved activity, suggesting that fine-tuning the electronic properties of substituents can optimize pharmacological effects .

Study on Anticonvulsant Efficacy

In a comparative study involving various acetamide derivatives, it was found that compounds with similar imidazole structures exhibited significant anticonvulsant effects in maximal electroshock seizure (MES) models. The most active derivatives showed ED50 values ranging from 8.9 mg/kg to 21 mg/kg, indicating their potential as effective anticonvulsants .

Pharmacological Evaluation

A pharmacological evaluation of related compounds revealed that those containing hydroxymethyl groups demonstrated enhanced neuroprotective effects in models of neuropathic pain. The presence of a thioether moiety also contributed positively to the bioactivity profile, suggesting a multifaceted mechanism of action involving modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3,5-Dimethoxybenzyl)-5-(2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-yl)pyridin-2(1H) | Contains pyridine instead of imidazole | Known for potent anticancer activity |

| 2-[5-[[(3-Methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide | Quinazoline core structure | Exhibits antimicrobial properties |

| 4-Amino-N-(3-methoxypropyl)-6-methylpyrimidin-2(1H)-one | Pyrimidine base structure | Potential anti-inflammatory effects |

Scientific Research Applications

The potential applications of 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide include acting as a therapeutic agent, use in modifying the compound for further studies, and viability as a therapeutic agent. This compound is characterized by a thioether linkage, an imidazole ring, and an acetamide moiety. The presence of the 3,5-dimethoxybenzyl group and hydroxymethyl substituent on the imidazole ring contributes to its potential biological activity.

Scientific Research Applications

Interaction studies involving this compound could focus on protein binding assays, enzyme inhibition assays, and cell-based assays to assess its therapeutic potential. These studies are crucial for assessing the viability of the compound as a therapeutic agent.

Several compounds exhibit structural similarities to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3,5-Dimethoxybenzyl)-5-(2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-yl)pyridin-2(1H) | Contains pyridine instead of imidazole | Known for potent anticancer activity |

| 2-[5-[[(3-Methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide | Quinazoline core structure | Exhibits antimicrobial properties |

| 4-Amino-N-(3-methoxypropyl)-6-methylpyrimidin-2(1H)-one | Pyrimidine base structure | Potential anti-inflammatory effects |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

-

Thioether linkage (C–S–C) at the benzyl position

-

Hydroxymethyl group (–CH2OH) on the imidazole ring

-

Acetamide moiety (–N–C(=O)–CH3)

-

Methoxy groups (–OCH3) on the aromatic ring

These groups dictate its reactivity in nucleophilic, oxidative, and hydrolytic environments .

Core Imidazole Ring Formation

The imidazole core is synthesized via cyclization reactions. For example:

-

Condensation : Reaction of α-ketoaldehydes with amidines or thioureas under acidic conditions .

-

Microwave-assisted cyclization : Hydrazine hydrate mediates imidazole ring closure in ethanol at 80–100°C .

Oxidation of Thioether

The thioether group (–S–) is susceptible to oxidation:

| Reagent | Product | Conditions |

|---|---|---|

| H2O2 (30%) | Sulfoxide (–SO–) | RT, 6–12 hr |

| mCPBA | Sulfone (–SO2–) | DCM, 0°C → RT |

Impact : Oxidation alters electronic properties, enhancing hydrogen-bonding capacity .

Hydroxymethyl Modifications

The –CH2OH group undergoes:

-

Esterification : Reacts with acetyl chloride to form –CH2OAc (improves lipophilicity).

Methoxy Group Demethylation

Demethylation of –OCH3 to –OH is achieved with:

Application : Generates phenolic groups for further conjugation (e.g., glycosylation) .

Acetamide Hydrolysis

The acetamide moiety (–N–C(=O)–CH3) undergoes hydrolysis under:

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 8 hr | Carboxylic acid (–COOH) | 75–85% |

| NaOH (aq), 70°C, 4 hr | Sodium carboxylate (–COO⁻Na⁺) | >90% |

Note : Hydrolysis increases polarity, impacting solubility and bioavailability .

Stability Under Physiological Conditions

-

pH-dependent degradation : The compound remains stable at pH 4–7 but degrades in alkaline media (pH >9) via imidazole ring opening.

-

Thermal stability : Decomposes above 200°C, forming volatile byproducts (GC-MS analysis) .

Comparisons with Analogous Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Key Differences and Implications

- Hydrophilicity : The hydroxymethyl group in the target compound likely improves solubility over analogues like W1 (), which lacks polar substituents on the imidazole ring .

- Side Chain Flexibility : The methoxyethyl-acetamide side chain could offer better membrane permeability than the rigid benzamide group in ’s compound .

Research Findings from Analogues

- Antimicrobial Activity : Benzimidazole-thioacetamide derivatives (e.g., W1) show activity against Gram-positive bacteria and fungi, attributed to the thioether linkage and aromatic substituents .

- Enzymatic Inhibition : Imidazole-thioether compounds, such as ’s HDAC inhibitor, leverage sulfur linkages for metal coordination in active sites .

- Synthetic Feasibility : The use of potassium carbonate in refluxing acetone () suggests that the target compound’s synthesis may require similar mild conditions to preserve sensitive groups like hydroxymethyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.